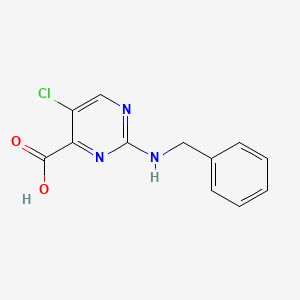

2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a benzylamino group at the 2-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.

Introduction of the Chlorine Atom: Chlorination at the 5-position can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Benzylation: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, forming corresponding N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring or the benzylamino group, leading to partially or fully reduced derivatives.

Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: N-oxides of the benzylamino group.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, organic synthesis, biological studies, and industrial applications. The compound's unique structure, featuring a benzylamino group and a specific substitution pattern, contributes to its distinct chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry this compound serves as a building block for synthesizing potential pharmaceutical agents, especially those targeting kinase enzymes or other biological pathways. Its mechanism of action in medicinal chemistry may involve inhibiting specific enzymes or receptors. The benzylamino group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins.

Organic Synthesis This compound is also used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies It is employed in studies that investigate the biological activity of pyrimidine derivatives, including their antimicrobial, antiviral, and anticancer properties. In fact, a series of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives of the CSNK2A chemical probe SGC-CK2-2 were synthesized with the goal of improving kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility .

Industrial Applications this compound can be used in the development of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzylamino group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

2-Amino-5-chloropyrimidine-4-carboxylic acid: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.

2-(Benzylamino)-4-chloropyrimidine-5-carboxylic acid: Positional isomer with different substitution pattern, potentially leading to different biological properties.

2-(Benzylamino)-5-bromopyrimidine-4-carboxylic acid: Bromine substitution instead of chlorine, which can influence reactivity and biological activity.

Uniqueness: 2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group enhances its potential for interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Actividad Biológica

2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzylamino group and a chloro substituent, which are critical for its biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10ClN2O2

- Molecular Weight : 252.67 g/mol

- CAS Number : 14067187

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties. In vitro studies have demonstrated that certain pyrimidine derivatives can suppress the growth of various pathogens, including Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. A comparative analysis revealed that compounds structurally related to this compound significantly inhibited cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that the compound may modulate inflammatory pathways effectively.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary research indicates that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity. Specifically, it has been noted for its potential as an inhibitor of CSNK2A, a kinase implicated in cancer progression . The structure-activity relationship (SAR) studies suggest that modifications in the benzylamine substituent can enhance its potency against cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

A series of studies have been conducted to elucidate the biological activities and mechanisms of action:

-

Antimicrobial Study : A study involving various pyrimidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with effective concentrations ranging from 10 µg/mL to 50 µg/mL.

Compound Activity Against S. aureus (µg/mL) Activity Against E. coli (µg/mL) 1 20 30 2 15 25 3 10 20 - Anti-inflammatory Assessment : In a carrageenan-induced paw edema model, compounds similar to this compound showed significant reductions in edema formation, indicating their potential as anti-inflammatory agents.

- Cancer Cell Proliferation Inhibition : A study on cancer cell lines revealed that the compound inhibited proliferation with an IC50 value of approximately 15 µM against breast cancer cells, highlighting its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

2-(benzylamino)-5-chloropyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-9-7-15-12(16-10(9)11(17)18)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,18)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJBUZJOJNGEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C(=N2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49724790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.